N-(4-chlorobenzo[d]thiazol-7-yl)-4-(N,N-dipropylsulfamoyl)benzamide
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Overview
Description
N-(4-chloro-1,3-benzothiazol-7-yl)-4-(dipropylsulfamoyl)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-1,3-benzothiazol-7-yl)-4-(dipropylsulfamoyl)benzamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Chlorination: The benzothiazole core is then chlorinated at the 4-position using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Sulfamoylation: The chlorinated benzothiazole is reacted with dipropylamine and a sulfonyl chloride to introduce the dipropylsulfamoyl group.
Amidation: Finally, the compound is subjected to amidation with 4-aminobenzoic acid to form the desired benzamide derivative.
Industrial Production Methods
Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-1,3-benzothiazol-7-yl)-4-(dipropylsulfamoyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-chloro-1,3-benzothiazol-7-yl)-4-(dipropylsulfamoyl)benzamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes involved in disease processes.
Receptor Binding: It may bind to specific receptors, modulating their activity.
Signal Transduction: The compound may affect signal transduction pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds with similar benzothiazole cores, such as 2-aminobenzothiazole and 2-mercaptobenzothiazole.
Sulfamoyl Derivatives: Compounds with similar sulfamoyl groups, such as sulfanilamide and sulfamethoxazole.
Uniqueness
N-(4-chloro-1,3-benzothiazol-7-yl)-4-(dipropylsulfamoyl)benzamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
Molecular Formula |
C20H22ClN3O3S2 |
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Molecular Weight |
452.0 g/mol |
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-7-yl)-4-(dipropylsulfamoyl)benzamide |
InChI |
InChI=1S/C20H22ClN3O3S2/c1-3-11-24(12-4-2)29(26,27)15-7-5-14(6-8-15)20(25)23-17-10-9-16(21)18-19(17)28-13-22-18/h5-10,13H,3-4,11-12H2,1-2H3,(H,23,25) |
InChI Key |
UPMQVAAHJVXUSC-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C3C(=C(C=C2)Cl)N=CS3 |
Origin of Product |
United States |
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